N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide;hydrochloride
Beschreibung
N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide hydrochloride is a chiral small molecule characterized by a 2,3-dihydro-1H-inden-2-yl backbone linked to a 5-phenyl-1,2-oxazole-3-carboxamide moiety. The (1R,2R)-stereochemistry of the aminoindane group and the phenyl-substituted oxazole ring are critical to its structural identity. This compound is supplied by multiple vendors, including Zhengjiang Langbo Pharma and Shandong Zhishang Chemical, highlighting its commercial relevance in pharmaceutical research .
Eigenschaften
IUPAC Name |
N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2.ClH/c20-18-14-9-5-4-8-13(14)10-15(18)21-19(23)16-11-17(24-22-16)12-6-2-1-3-7-12;/h1-9,11,15,18H,10,20H2,(H,21,23);1H/t15-,18-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCQRLBKVGDJSFQ-KQKCUOLZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)N)NC(=O)C3=NOC(=C3)C4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](C2=CC=CC=C21)N)NC(=O)C3=NOC(=C3)C4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide; hydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound's structure is characterized by the presence of an indene derivative and an oxazole ring. Its molecular formula is with a molecular weight of approximately 340.8 g/mol. The compound exhibits a complex arrangement of functional groups that contribute to its biological properties.
Research indicates that this compound interacts with specific biological pathways, particularly through receptor modulation. Its activity is primarily attributed to:
- Selective Binding Affinity : The compound demonstrates selective binding to various receptors involved in cellular signaling pathways, which may influence processes such as cell proliferation and apoptosis.
- Inhibition of Pro-inflammatory Cytokines : Studies have shown that it can inhibit the production of pro-inflammatory cytokines like TNF-α, suggesting potential applications in treating inflammatory diseases .
Antitumor Activity
The compound has been evaluated for its antitumor properties in various cancer cell lines. Notably:
- Cell Line Studies : It has shown effectiveness in inhibiting the proliferation of several tumor cell lines, including lung cancer (A549) and colon cancer (HCT-15) cells. The inhibition rates were significant, with IC50 values indicating potent activity against these cancer types .
Immunomodulatory Effects
The immunomodulatory effects are particularly noteworthy:
- Lymphocyte Proliferation : The compound has been shown to suppress phytohemagglutinin A-induced proliferation of human peripheral blood lymphocytes, indicating potential use in autoimmune disorders .
Case Studies
- Study on Cytotoxicity : A recent study demonstrated that the compound exhibited cytotoxic effects on various cancer cell lines with IC50 values ranging from 2.28 μM to 6.38 μM across different assays .
- Mechanistic Insights : Molecular investigations revealed that the compound induces apoptosis through the activation of specific signaling pathways, leading to changes in the expression of key proteins involved in cell survival and death .
Data Summary Table
| Biological Activity | Cell Line/Model | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Antitumor | A549 (Lung Cancer) | 6.38 | Inhibition of cell proliferation |
| Antitumor | HCT-15 (Colon Cancer) | 3.46 | Induction of apoptosis |
| Immunomodulation | Human Peripheral Blood Lymphocytes | >50 | Suppression of proliferation |
Vergleich Mit ähnlichen Verbindungen
Core Structural Features
The compound’s structure comprises two key domains:
- Indenyl backbone: A bicyclic system with a stereospecific amino group at the (1R,2R) position.
- Oxazole-carboxamide : A 1,2-oxazole ring substituted with a phenyl group at position 5 and a carboxamide linker.
Structural Analogs and Substituent Variations
Table 1 compares the target compound with structurally related derivatives:
*Formulas are derived from structural analysis where explicit data is unavailable in evidence.
Key Observations :
- The (1R,2R)-aminoindane group confers stereochemical specificity absent in non-chiral analogs like B5 .
Pharmacological and Functional Comparisons
Key Findings :
- The PDMP-based analog () shares a dihydroindenyl backbone but demonstrates CNS efficacy, albeit with pharmacokinetic limitations (short half-life) .
- 37b (), despite structural divergence, highlights the importance of the phenyl-oxazole motif in achieving high purity and potency .
Pharmacokinetic and Physicochemical Properties
Q & A
Q. Table 1. Synthetic Optimization Parameters
| Parameter | Optimal Condition | Source |
|---|---|---|
| Solvent | DMF | |
| Base | K₂CO₃ (1.2 mmol) | |
| Reaction Time | 18–24 hours (RT) | |
| Purification | Silica gel (EtOAc:Hex) |
Q. Table 2. Spectroscopic Reference Data
| Functional Group | NMR Shift (δ, ppm) | IR (cm⁻¹) |
|---|---|---|
| Indenyl NH₂ | 2.8–3.1 (d, J=6.5 Hz) | 1600 (bend) |
| Oxazole C=O | 168.5 (¹³C) | 1675 (stretch) |
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
